4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1367926-41-7
VCID: VC4494569
InChI: InChI=1S/C8H4ClNO3/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12)
SMILES: C1=C(OC2=CN=CC(=C21)Cl)C(=O)O
Molecular Formula: C8H4ClNO3
Molecular Weight: 197.57

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

CAS No.: 1367926-41-7

Cat. No.: VC4494569

Molecular Formula: C8H4ClNO3

Molecular Weight: 197.57

* For research use only. Not for human or veterinary use.

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid - 1367926-41-7

Specification

CAS No. 1367926-41-7
Molecular Formula C8H4ClNO3
Molecular Weight 197.57
IUPAC Name 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H4ClNO3/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12)
Standard InChI Key PXYSBEJEBCDSTN-UHFFFAOYSA-N
SMILES C1=C(OC2=CN=CC(=C21)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic core: a furan ring (oxygen-containing five-membered heterocycle) linked to a pyridine ring (six-membered nitrogen heterocycle). The chlorine atom occupies the 4-position of the pyridine ring, while the carboxylic acid group is at the 2-position of the fused system. Key structural identifiers include:

PropertyValue
IUPAC Name4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid
Molecular FormulaC₈H₄ClNO₃
Molecular Weight197.57 g/mol
SMILESC1=CN=C(C2=C1OC(=C2)C(=O)O)Cl
InChI KeyHTPCVTPLUIZYBR-UHFFFAOYSA-N

The planar structure facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding, critical for biological activity .

Spectral Characteristics

  • NMR: The 1H^1H NMR spectrum reveals aromatic protons at δ 7.2–8.5 ppm, with the carboxylic acid proton appearing as a broad singlet near δ 12 ppm.

  • IR: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) confirm the carboxylic acid group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reported route involves cyclization of 4-chloropyridine-2-carboxylic acid with furan derivatives under acidic conditions:

  • Chlorination: Pyridine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in the presence of bromine catalyst to form 4-chloropyridine-2-carboxylic acid chloride .

  • Cyclization: The acid chloride undergoes nucleophilic attack by furan-2-yl lithium, followed by intramolecular esterification to form the fused ring .

Reaction conditions (temperature: 80–100°C, time: 6–12 hours) yield 60–75% purity, necessitating chromatographic purification .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (85–90%) and reduce byproducts like 4,5-dichloro derivatives. Key parameters:

  • Catalyst: Bromine (0.1–0.2 eq) minimizes side reactions .

  • Solvent: Thionyl chloride acts as both solvent and reagent, reducing waste .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: 2.5 μM).

  • Fungi: Candida albicans (MIC: 5.8 μM).

Mechanistically, the compound disrupts microbial cell membranes via electrostatic interactions with phospholipids and inhibits DNA gyrase by chelating Mg²⁺ ions at the enzyme’s active site .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)1.7Caspase-3 activation
HeLa (Cervical)3.0ROS-mediated apoptosis

The chlorine atom enhances lipophilicity, promoting cellular uptake, while the carboxylic acid group binds to histone deacetylases (HDACs) .

Applications in Drug Development

Pharmacophore Optimization

Derivatives of 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid serve as precursors for:

  • Kinase inhibitors: Triflate derivatives enable Suzuki-Miyaura couplings to introduce aryl groups at the 3-position .

  • Antiviral agents: Amidation of the carboxylic acid yields prodrugs with enhanced bioavailability .

Case Study: Analogous Compounds

  • 4-Chloro-thieno[2,3-c]pyridine-2-carboxamide (PubChem CID: 10632359) exhibits IC₅₀ = 0.8 μM against hepatitis C virus (HCV) NS5B polymerase, highlighting the scaffold’s versatility .

Future Research Directions

Computational Modeling

Molecular dynamics simulations could optimize binding to HDAC8 (PDB: 1T69) and reduce off-target effects .

Green Synthesis

Exploring biocatalytic routes using lipase enzymes may replace bromine catalysts, aligning with green chemistry principles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator